(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone
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Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Indoles, on the other hand, are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. They are widely distributed in the natural world and are important in many pharmaceutical compounds.
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on novel indole-based 1,3,4-oxadiazoles has demonstrated their potential as antimicrobial and antifungal agents. For example, Nagarapu and Pingili (2014) synthesized a series of indole derivatives with 1,3,4-oxadiazole moieties and tested them for antibacterial and antifungal activities, showing promising results against various strains (Nagarapu & Pingili, 2014).
Anticancer Activity
Compounds incorporating indole and oxadiazole structures have been evaluated for their anticancer properties. Verma, Saundane, and Meti (2019) synthesized Schiff base indole derivatives with oxadiazole, thiazolidinone, and azetidinone moieties, demonstrating significant anticancer activity against various cancer cell lines (Verma, Saundane, & Meti, 2019).
Antioxidant Properties
The synthesis and evaluation of novel indole compounds that contain oxadiazole moieties have also revealed their antioxidant properties. For instance, Bassyouni et al. (2012) created a new series of derivatives and assessed their antioxidant activity, finding several compounds with high activity levels (Bassyouni et al., 2012).
Anti-inflammatory and Antiproliferative Effects
Rapolu et al. (2013) synthesized 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles and evaluated them for anti-inflammatory and antiproliferative activities, establishing a structure-activity relationship that correlates with their biological effects (Rapolu et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex structure that includes an indole and a 1,2,4-oxadiazole moiety . Both of these structures are found in many bioactive compounds and have been associated with a broad range of biological activities . .
Mode of Action
Based on the presence of theindole and 1,2,4-oxadiazole moieties, it can be hypothesized that the compound might interact with its targets through a variety of mechanisms . These could include direct binding to target proteins, modulation of enzymatic activity, or interference with cellular signaling pathways.
Biochemical Pathways
Without specific studies, it’s challenging to definitively state which biochemical pathways this compound affects. Given the broad range of activities associated withindole and 1,2,4-oxadiazole derivatives, it’s likely that multiple pathways could be impacted .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the presence of the indole and 1,2,4-oxadiazole moieties, it’s possible that the compound could have a range of effects, potentially including antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-21(16-6-7-18-15(11-16)8-9-22-18)25-12-17(13-25)20-23-19(24-27-20)10-14-4-2-1-3-5-14/h1-9,11,17,22H,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDKQVLTLCAQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)C4=NC(=NO4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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